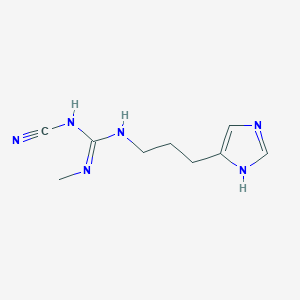
Antimonate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonate(2-) is a divalent inorganic anion obtained by removal of two protons from antimonic acid. It is an antimony oxoanion and a divalent inorganic anion. It is a conjugate base of an antimonate(1-). It is a conjugate acid of an antimonate(3-).
Applications De Recherche Scientifique
Antimonate Reduction and Microcrystal Production
- Antimonate (Sb(V)) can be reduced by specific microorganisms, resulting in the precipitation of antimonite (Sb(III)) as microcrystals of antimony trioxide. This process has potential applications in nanotechnology and environmental remediation (Abin & Hollibaugh, 2014).
Biocontrol Applications
- Certain Pseudomonas spp., which produce antifungal metabolites including antimonate compounds, are studied for their potential in biological control of phytopathogens, offering an alternative to chemical fungicides (Walsh, Morrissey, & O'Gara, 2001).
Antimonate Adsorption Studies
- Antimonate ions demonstrate a unique adsorption behavior on iron oxides, which is crucial in mining and environmental contexts. Studies using ATR-IR spectroscopy have shown that this adsorption involves inner-sphere surface interactions, forming Sb-O-Fe bonds (McComb, Craw, & McQuillan, 2007).
Crystal Chemistry Research
- The structural phase transitions and crystal chemistry of antimonate compounds, like Ba2LnSbO6, are of interest in materials science. These studies contribute to understanding the bonding environments and phase transitions in antimonate-based materials (Saines, Kennedy, & Elcombe, 2007).
Localization Studies in Biology
- Antimonates are used in techniques for localizing ions like sodium and calcium in cells and tissues. These studies provide insights into cellular ion distribution and potential anomalies in various biological processes (Iren et al., 2004).
Impact on Soil Organic Matter and Mobility
- The interaction between soil organic matter and antimonate (Sb(OH)6) affects the mobility of antimonate in soil, influencing environmental remediation strategies (Verbeeck et al., 2019).
Antimonate in Antibiotic Production Regulation
- Research on Pseudomonas spp. includes understanding how they regulate antibiotic production, including compounds involving antimonate. This is significant for developing new biocontrol strategies against plant diseases (Haas & Keel, 2003).
Antimonate Bio-reduction with Hydrogen
- Autotrophic microbial reduction of antimonate using hydrogen gas as an electron donor is a novel method for treating Sb-contaminated environments. This process results in the production of Sb2O3 mineral precipitate, highlighting its potential for environmental cleanup (Lai et al., 2016).
Propriétés
Nom du produit |
Antimonate(2-) |
|---|---|
Formule moléculaire |
HO4Sb-2 |
Poids moléculaire |
186.77 g/mol |
Nom IUPAC |
hydrogen stiborate |
InChI |
InChI=1S/H2O.3O.Sb/h1H2;;;;/q;;2*-1;+1/p-1 |
Clé InChI |
RYAGSZIYMKBMMC-UHFFFAOYSA-M |
SMILES canonique |
O[Sb](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



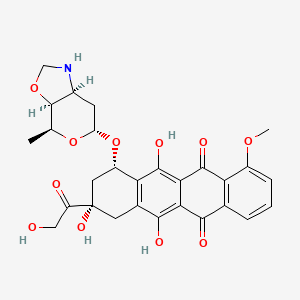


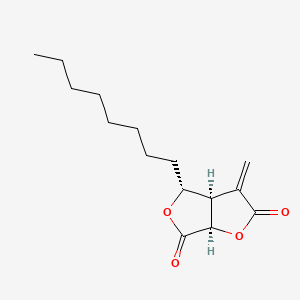




![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)
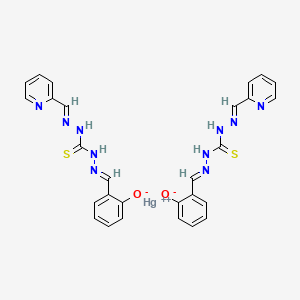
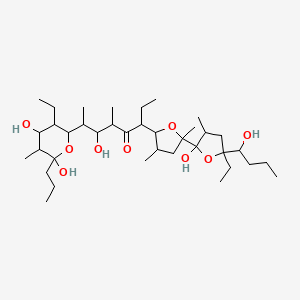
![(3S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1251716.png)

